[4-(2-Nitrobenzyl)piperazin-1-yl](phenyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone typically involves the reaction of substituted benzoic acid or naphthenic acid with thionyl chloride in tetrahydrofuran under reflux conditions for 4-5 hours . The resulting intermediate is then reacted with piperazine derivatives to form the final product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrobenzyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrobenzyl alcohol or nitrobenzaldehyde.
Reduction: Formation of aminobenzyl derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an insect repellent and insecticidal agent.
Industry: Employed in the design and synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The nitrobenzyl group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in target organisms. The piperazine ring enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- (3,7-Dichloroquinolin-8-yl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone
- (2,3-Dimethylphenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone
- (2-Chlorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone
Uniqueness
4-(2-Nitrobenzyl)piperazin-1-ylmethanone stands out due to its unique combination of a nitrobenzyl group and a piperazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(15-6-2-1-3-7-15)20-12-10-19(11-13-20)14-16-8-4-5-9-17(16)21(23)24/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZXEXUXRVRGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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